INCB3344 - 1285539-85-6

INCB3344

Catalog Number: EVT-1511511
CAS Number: 1285539-85-6
Molecular Formula: C13H21NO4
Molecular Weight: 577.601
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB3344 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2) [, , , , ]. Chemokine receptors, including CCR2, belong to a family of membrane proteins involved in various physiological phenomena []. INCB3344 exhibits high selectivity for CCR2 over other chemokine receptors and G protein-coupled receptors [].

Molecular Structure Analysis

Although the provided papers do not delve into a detailed molecular structure analysis of INCB3344, one study employed molecular dynamics simulations to investigate how the structure of CCR2 is affected by its interaction with INCB3344 within a lipid bilayer []. This study identified key residues like Tyr 49, Trp 98, Tyr 120, His 121, and Glu 291, which play crucial roles in binding INCB3344 [].

Mechanism of Action

INCB3344 functions as a competitive antagonist of CCR2, effectively inhibiting the binding of its endogenous ligand, CCL2 (also known as MCP-1) [, , , , ]. CCL2 is a chemokine that plays a crucial role in various inflammatory and pain processes [, , , ]. By blocking CCL2 binding to CCR2, INCB3344 inhibits the activation of downstream signaling pathways, leading to the suppression of inflammatory responses [, , , ] and the modulation of pain perception [, , , , , , , , ].

Applications
  • Diabetic Nephropathy: INCB3344 administration in a mouse model of diabetic nephropathy significantly reduced albuminuria, serum creatinine levels, and renal macrophage infiltration, suggesting its potential in mitigating kidney damage [].
  • Acute Ischemic Stroke: In a mouse model of stroke, INCB3344 demonstrated a protective effect by promoting the polarization of macrophages towards an anti-inflammatory phenotype (M2), leading to reduced brain injury and improved functional outcomes [, ].
  • Hypertension: INCB3344 effectively reduced blood pressure and vascular macrophage accumulation in a mouse model of hypertension, indicating its potential for treating hypertension-related vascular complications [, , , , ].
  • Neuropathic Pain: INCB3344 alleviated neuropathic pain in rodent models by inhibiting CCL2-mediated activation of CCR2 in the spinal cord [, , , , , ]. It also demonstrated the ability to modulate the activity of voltage-gated sodium channels, specifically Nav1.8, which are involved in pain signaling [, ].
  • Diabetic Gastropathy: INCB3344 significantly reduced gastric hyperalgesia in a rat model of diabetic gastropathy, suggesting its potential in alleviating gastrointestinal symptoms associated with diabetes [].
  • Cholangiocarcinoma: INCB3344, in combination with a GLI1 inhibitor, demonstrated a substantial reduction in tumor growth in a model of cholangiocarcinoma, suggesting its potential as a therapeutic target for this cancer type [].
  • Kidney Stone Formation: INCB3344 showed protective effects in a mouse model of kidney stone formation by reducing renal injury markers, oxidative stress, inflammation, and apoptosis [].

CCL2 (Monocyte Chemoattractant Protein-1)

Relevance: CCL2 is the primary endogenous ligand for the target compound, INCB3344. [, , , , , , ] INCB3344 acts as a potent and selective antagonist of the CCR2 receptor, effectively blocking the binding and downstream signaling of CCL2. [, , , , , , , , ] This antagonistic relationship forms the basis for the therapeutic potential of INCB3344 in various inflammatory diseases where CCL2 signaling is implicated.

CCR2-RA

Compound Description: CCR2-RA is a small-molecule antagonist of the CCR2 receptor. While its exact chemical structure is not detailed in the provided abstracts, it is characterized as binding to a distinct allosteric site on CCR2. This is in contrast to INCB3344, which binds to the orthosteric site. []

Relevance: CCR2-RA serves as a comparative antagonist to INCB3344 in studying CCR2 antagonism. Both compounds effectively inhibit CCR2 activity, but their distinct binding sites result in different modes of inhibition. [] This highlights the complexity of CCR2 antagonism and suggests the possibility of developing CCR2 inhibitors with varying pharmacological profiles.

LUF7482

Relevance: Similar to CCR2-RA, LUF7482 serves as another comparative allosteric antagonist to INCB3344. The research highlights how mutations in CCR2 can differentially affect the binding of orthosteric antagonists like INCB3344 compared to allosteric antagonists like LUF7482. [] This suggests that mutations in CCR2 may influence the effectiveness of different classes of CCR2 antagonists.

CCL7, CCL8, and CCL12

Relevance: These chemokines highlight the potential redundancy in chemokine signaling. While INCB3344 effectively blocks CCL2 binding to CCR2, these other chemokines could potentially compensate for the loss of CCL2 signaling, potentially influencing the efficacy of INCB3344 in certain contexts. [, ]

Properties

CAS Number

1285539-85-6

Product Name

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C13H21NO4

Molecular Weight

577.601

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1

SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Synonyms

BenzaMide, N-[2-[[(3R,4R)-1-[cis-4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]aMino]-2-oxoethyl]-3-(trifluoroMethyl)-, rel-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.